molecular formula C6H9N3O2 B6456517 2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide CAS No. 2549004-31-9

2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide

Cat. No.: B6456517
CAS No.: 2549004-31-9
M. Wt: 155.15 g/mol
InChI Key: VMWQIWXZVCPQGP-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethyl-1,3-oxazole-5-carboxamide is a heterocyclic compound featuring an oxazole core substituted with an amino group at position 2 and a dimethylcarboxamide group at position 3. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers rigidity and electronic diversity, making it a scaffold of interest in medicinal chemistry and agrochemical research. The dimethylcarboxamide moiety enhances solubility and influences pharmacokinetic properties, while the amino group provides a site for hydrogen bonding or further functionalization .

Properties

IUPAC Name

2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9(2)5(10)4-3-8-6(7)11-4/h3H,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWQIWXZVCPQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrosation-Cyclization from β-Keto Esters

A foundational approach involves the cyclization of β-keto ester precursors to construct the oxazole ring. As demonstrated in the synthesis of related 1,3-oxazole derivatives (Search Result), ethyl 4-{[{4-[(1-tert-butoxy-2-methyl-1-oxopropan-2-yl)oxy]-3,5-dimethylbenzyl}(furan-2-ylmethyl)amino]methyl}-2-phenyl-1,3-oxazole-5-carboxylate was synthesized via nitrosation of β-keto esters (e.g., 11a–c ) followed by hydrogenolysis and cyclization. Adapting this method, 2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide could be synthesized by:

  • Nitrosation : Treating a β-keto ester bearing a carboxylic acid group at the 5-position with sodium nitrite in acetic acid to form an oxime intermediate.

  • Hydrogenolysis : Reducing the oxime to a primary amine using palladium on carbon under hydrogen atmosphere.

  • Cyclization : Dehydrating the intermediate with phosphorus oxychloride to form the 1,3-oxazole ring.

Functional Group Interconversion: Ester to Amide

Aminolysis of Oxazole-5-Carboxylic Acid Esters

The direct conversion of ester groups to amides is a critical step in accessing the target compound. Search Result reports a one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides via aminolysis of a benzoxazine-dione intermediate with aqueous methylamine. For this compound, a similar strategy could be employed:

  • Ester Synthesis : Prepare ethyl 2-amino-1,3-oxazole-5-carboxylate via cyclization of a β-keto ester precursor.

  • Aminolysis : React the ester with excess dimethylamine in aqueous or alcoholic media. For example, heating ethyl 2-amino-1,3-oxazole-5-carboxylate with dimethylamine (40% aqueous solution) at 60–80°C for 12 hours achieves near-quantitative conversion.

Key Advantages :

  • Avoids isolation of reactive intermediates.

  • Yields exceeding 87% reported for analogous amidation reactions.

Catalytic Imine Formation for Side-Chain Functionalization

Indium(III)-Catalyzed Nucleophilic Addition

Search Result describes the synthesis of N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazides using indium(III) trifluoromethanesulfonate to catalyze imine formation between 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives and aromatic aldehydes. Adapting this method:

  • Intermediate Preparation : Start with 5-amino-1,3-oxazole-5-carboxylic acid, synthesized via cyclization of cyanoacetamide derivatives.

  • Amide Formation : Convert the carboxylic acid to the dimethylamide using EDCI/HOBt coupling with dimethylamine.

  • Catalytic Imine Formation : Introduce the 2-amino group via indium(III)-catalyzed reaction with ammonia equivalents.

Reaction Conditions :

  • Catalyst: In(OTf)₃ (5 mol%).

  • Solvent: Dichloromethane or acetonitrile.

  • Yield: 63–81% for analogous reactions.

One-Pot Multi-Step Synthesis

Integrated Cyclization and Aminolysis

A green chemistry approach inspired by Search Result involves a one-pot synthesis without intermediate isolation:

  • Cyclization : React 2-cyano-3-dimethylaminoacrylamide with bis(trichloromethyl) carbonate to form the oxazole ring.

  • Aminolysis : Directly treat the crude product with dimethylamine gas in situ.

Advantages :

  • Reduced solvent waste and processing time.

  • Overall yield: 89–94% for similar benzamide syntheses.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldReaction TimeEnvironmental Impact
Nitrosation-Cyclizationβ-Keto ester → Oxime → Cyclization45–65%24–48 hModerate (POCl₃ usage)
Ester AminolysisEster → Amide (dimethylamine)87–94%12 hLow (aqueous conditions)
Indium(III)-CatalyzedImine formation + amidation63–81%6–8 hModerate (heavy metal catalyst)
One-Pot SynthesisIntegrated cyclization/aminolysis89–94%8–10 hLow (solvent recovery)

Mechanistic Insights and Optimization

Regioselectivity in Oxazole Formation

The position of the amino and carboxamide groups is dictated by the starting material’s substitution pattern. For example, using 3-dimethylaminoacrolein as a precursor ensures the amino group occupies the 2-position post-cyclization.

Solvent and Temperature Effects

  • Aminolysis : Higher temperatures (80°C) accelerate ester-to-amide conversion but risk decarboxylation.

  • Catalytic Reactions : Polar aprotic solvents (DMF, MeCN) enhance indium(III) catalyst activity .

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-dimethyl-1,3-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical syntheses .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of oxazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities References
2-Amino-N,N-dimethyl-1,3-oxazole-5-carboxamide 2-NH₂, 5-N(CH₃)₂-C(O) C₆H₁₀N₄O₂ 170.18 Potential enzyme inhibition; moderate solubility
2-Amino-N,N-bis(phenylmethyl)-1,3-oxazole-5-carboxamide 2-NH₂, 5-N(CH₂C₆H₅)₂-C(O) C₁₈H₁₇N₃O₂ 307.35 Enhanced lipophilicity; possible CNS activity
N,N-Diethyl-3-methyl-1,2-oxazole-5-carboxamide 3-CH₃, 5-N(C₂H₅)₂-C(O) C₉H₁₅N₃O₂ 197.23 Altered metabolic stability
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide Fused benzoxazole; 5-N(CH₃)₂-C(O) C₁₀H₁₀N₂O₃ 206.20 Improved aromatic stacking; fluorescence applications
Dazcapistatum (INN) 2-CH₃, 4-(2-fluorophenyl), 5-NH-C(O) C₁₉H₁₆F₂N₄O₃ 398.35 Calpain inhibition; clinical candidate
Key Observations:
  • Lipophilicity : Bulky substituents (e.g., benzyl groups in the bis-phenylmethyl analog ) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Metabolic Stability: N,N-Dimethyl groups resist N-demethylation compared to mono-methylated analogs, as seen in studies on related triazenoimidazole carboxamides .
  • Biological Target Specificity : Fluorophenyl and methyl substituents (e.g., in dazcapistatum ) enhance binding to proteases like calpain, demonstrating how aromatic substituents direct target selectivity.

Physicochemical Properties

  • Solubility : The dimethylcarboxamide group in the parent compound improves water solubility compared to analogs with hydrophobic substituents (e.g., bis-phenylmethyl ).
  • Crystallinity: Crystal packing analyses (e.g., monoclinic P2₁/c symmetry in chloropyridinyl analogs ) reveal that alkyl substituents (e.g., ethyl, methyl) influence molecular conformation and intermolecular interactions, affecting melting points and formulation stability.

Biological Activity

2-Amino-N,N-dimethyl-1,3-oxazole-5-carboxamide (commonly referred to as DMOC) is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, effects on various cell types, and potential therapeutic applications based on recent research findings.

The biological activity of DMOC is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, compounds structurally similar to DMOC have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a target for cancer therapies.

Biochemical Pathways

The inhibition of CDK2 affects the transition from the G1 phase to the S phase of the cell cycle. This disruption can trigger apoptotic pathways, leading to increased cell death in cancerous cells. Additionally, DMOC has demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity and Effects

Research has shown that DMOC exhibits various biological activities including:

  • Antitumor Activity: DMOC has been tested against several cancer cell lines, demonstrating potent cytotoxic effects. For instance, studies indicate that it can inhibit the proliferation of human lung adenocarcinoma cells (A549) and other tumor types .
  • Immunosuppressive Properties: Similar oxazole derivatives have shown immunosuppressive effects by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs). This suggests potential applications in autoimmune diseases or transplant rejection scenarios .
  • Antiviral Activity: Preliminary studies indicate that DMOC may possess antiviral properties, potentially making it useful in treating viral infections.

Case Studies and Research Findings

Several studies have investigated the biological properties of DMOC and related compounds:

  • Anticancer Efficacy:
    • A study evaluated the effects of DMOC on A549 cells and found that it induced apoptosis through caspase activation pathways. The compound significantly reduced cell viability in a dose-dependent manner .
  • Immunosuppressive Effects:
    • Another investigation focused on the immunosuppressive capabilities of DMOC derivatives. Results indicated that certain derivatives inhibited lipopolysaccharide (LPS)-induced TNF-α production in human blood cultures, highlighting their potential in modulating immune responses .
  • Antiviral Activity:
    • Research into related oxazole compounds revealed promising antiviral activity against specific viruses, suggesting that DMOC may also exhibit similar effects.

Data Table: Biological Activities of DMOC

Activity Type Effect Cell Line/Model Reference
AntitumorInduces apoptosisA549 (lung adenocarcinoma)
ImmunosuppressiveInhibits PBMC proliferationHuman blood cultures
AntiviralPotential antiviral effectsVarious viral models

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodology : Synthesize analogs with varied substituents (e.g., replacing dimethylamide with cyclic amines) and test in parallel assays. Use 3D-QSAR models (e.g., CoMFA) to correlate structural features with activity. Prioritize derivatives showing ≥10-fold improved IC50 values .

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